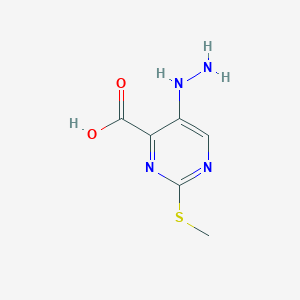
5-Hydrazinyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydrazinyl-2-(methylthio)pyrimidine-4-carboxylic acid: is a heterocyclic compound that features a pyrimidine ring substituted with hydrazinyl, methylthio, and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-(methylthio)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol as the nucleophile.
Hydrazinyl Substitution: The hydrazinyl group can be introduced through a reaction with hydrazine hydrate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the intermediate with carbon dioxide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring or the carboxylic acid group, potentially forming alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of oxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidines.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Anticancer Agents: It may also have potential as an anticancer agent due to its ability to interact with biological targets.
Industry:
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Agrochemicals: It may be used in the development of new agrochemicals for crop protection.
作用機序
The mechanism of action of 5-Hydrazinyl-2-(methylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- 2-(Methylthio)pyrimidine-4-carboxylic acid
Comparison:
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: This compound has a chloro substituent instead of a hydrazinyl group, which may alter its reactivity and biological activity.
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid: Similar to the chloro derivative, the bromo substituent can influence the compound’s properties.
- 2-(Methylthio)pyrimidine-4-carboxylic acid: Lacks the hydrazinyl group, which may reduce its potential for hydrogen bonding interactions.
The unique combination of substituents in 5-Hydrazinyl-2-(methylthio)pyrimidine-4-carboxylic acid provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
99951-96-9 |
|---|---|
分子式 |
C6H8N4O2S |
分子量 |
200.22 g/mol |
IUPAC名 |
5-hydrazinyl-2-methylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H8N4O2S/c1-13-6-8-2-3(10-7)4(9-6)5(11)12/h2,10H,7H2,1H3,(H,11,12) |
InChIキー |
AWEQMEKQYUYUQQ-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=C(C(=N1)C(=O)O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


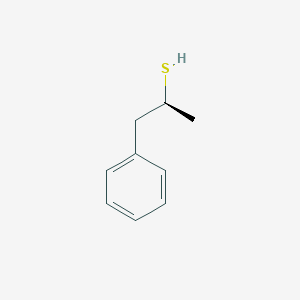
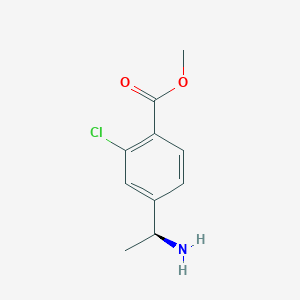
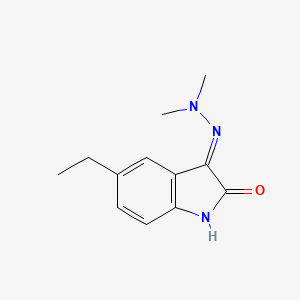

![1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol](/img/structure/B13114584.png)
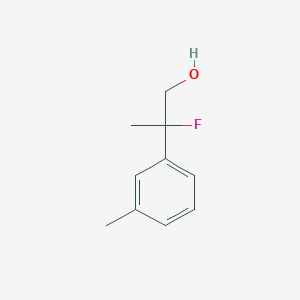

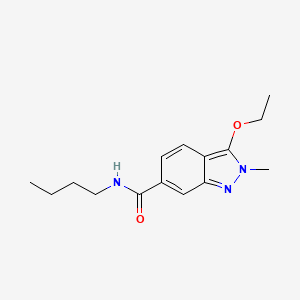
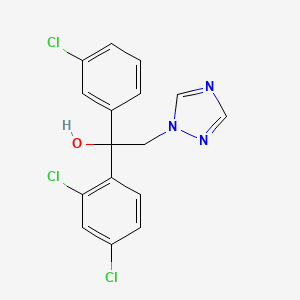
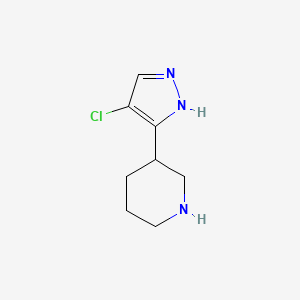
![3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13114613.png)
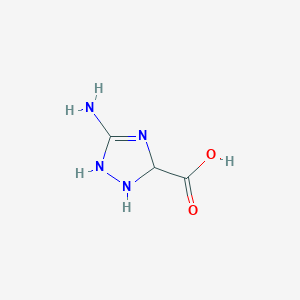
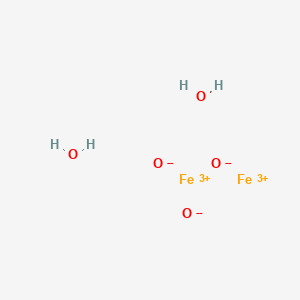
![6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13114644.png)
